Tetracyanoethane Tetracyanoethane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13781229
InChI: InChI=1S/C6H2N4/c7-2-1-6(3-8,4-9)5-10/h1H2
SMILES: C(C#N)C(C#N)(C#N)C#N
Molecular Formula: C6H2N4
Molecular Weight: 130.11 g/mol

Tetracyanoethane

CAS No.:

Cat. No.: VC13781229

Molecular Formula: C6H2N4

Molecular Weight: 130.11 g/mol

* For research use only. Not for human or veterinary use.

Tetracyanoethane -

Specification

Molecular Formula C6H2N4
Molecular Weight 130.11 g/mol
IUPAC Name ethane-1,1,1,2-tetracarbonitrile
Standard InChI InChI=1S/C6H2N4/c7-2-1-6(3-8,4-9)5-10/h1H2
Standard InChI Key SCIYPPJMKCXIGM-UHFFFAOYSA-N
SMILES C(C#N)C(C#N)(C#N)C#N
Canonical SMILES C(C#N)C(C#N)(C#N)C#N

Introduction

Structural and Molecular Characteristics of Tetracyanoethane

Tetracyanoethane (C₆H₄N₄) is a hypothetical derivative of ethane where four hydrogen atoms are replaced by cyano (-CN) groups. Its molecular structure theoretically exists in two isomeric forms: 1,1,2,2-tetracyanoethane (symmetrical substitution) and 1,1,1,2-tetracyanoethane (asymmetrical substitution). The symmetrical isomer, with cyano groups on adjacent carbons, is the most commonly postulated configuration due to potential resonance stabilization.

Synthetic Routes and Challenges

Stability Considerations

Theoretical models suggest that tetracyanoethane may exhibit instability due to:

  • Steric Strain: Four bulky -CN groups on a two-carbon backbone could lead to significant steric clashes.

  • Electronic Effects: The strong electron-withdrawing nature of cyano groups may destabilize the ethane backbone, favoring decomposition into smaller fragments (e.g., cyanogen, HCN) .

Comparative Analysis with Tetracyanoethylene (TCNE)

Tetracyanoethylene (C₆N₄), a structurally analogous compound with a double bond, serves as a useful benchmark for understanding tetracyanoethane’s potential properties:

PropertyTetracyanoethylene (TCNE)Tetracyanoethane (Theoretical)
Molecular FormulaC₂(CN)₄C₂H₂(CN)₄
Molecular Weight128.09 g/mol164.12 g/mol
Hybridizationsp² (planar)sp³ (tetrahedral)
Electron AffinityHigh (strong acceptor)Moderate (saturated backbone)
Known ApplicationsOrganic semiconductors, charge-transfer complexesNone reported

TCNE’s utility in materials science stems from its ability to form charge-transfer complexes, such as with biphenylene . For tetracyanoethane, similar applications are speculative but hindered by synthetic and stability challenges .

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